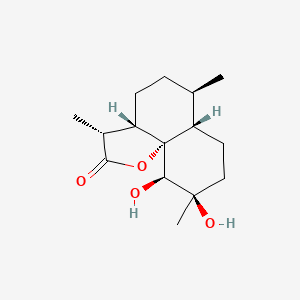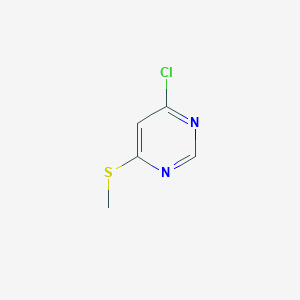
4-Chloro-6-methylthiopyrimidine
Descripción general
Descripción
4-Chloro-6-methylthiopyrimidine is a chemical compound with the empirical formula C5H5ClN2S . It is a halogenated heterocycle and is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methylthiopyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. One of the carbon atoms is substituted with a chlorine atom, and another carbon atom is substituted with a methylthio group .Physical And Chemical Properties Analysis
4-Chloro-6-methylthiopyrimidine is a solid compound . Its molecular weight is 160.62 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
- Summary of Application : 4-Chloro-6-methylthiopyrimidine is used as a building block in medicinal chemistry synthesis . It is used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid .
- Methods of Application : The specific methods of application in medicinal chemistry synthesis can vary widely depending on the target molecule. However, it often involves reactions with various reagents under controlled conditions .
- Results or Outcomes : The outcomes of these syntheses are new compounds that can have various biological activities. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis .
- Summary of Application : 4-Chloro-6-methylthiopyrimidine can be used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .
- Methods of Application : The synthesis involves nucleophilic attack on pyrimidines using N-methylpiperazine, which is shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results or Outcomes : The reaction produces new pyrimidine derivatives. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis .
Medicinal Chemistry Synthesis
Synthesis of New Pyrimidine Derivatives
Safety And Hazards
4-Chloro-6-methylthiopyrimidine is classified as Acute Tox. 4 Oral - Skin Sens. 1, indicating that it is harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .
Relevant Papers A paper titled “4-Chloro-6-ethoxy-2-(methylthio)pyrimidine” discusses a compound similar to 4-Chloro-6-methylthiopyrimidine, where the methylthio group is replaced with an ethoxy group . The paper presents this compound as a useful multifunctionalized pyrimidine scaffold .
Propiedades
IUPAC Name |
4-chloro-6-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQSAIGMUNXTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618311 | |
| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methylthiopyrimidine | |
CAS RN |
89283-48-7 | |
| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

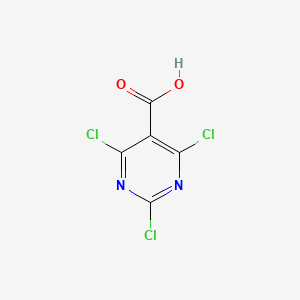
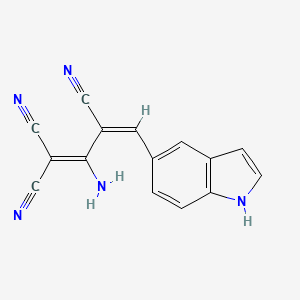
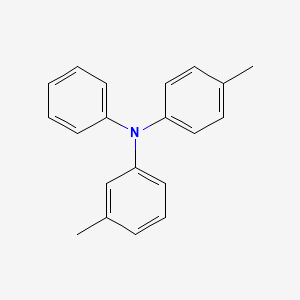
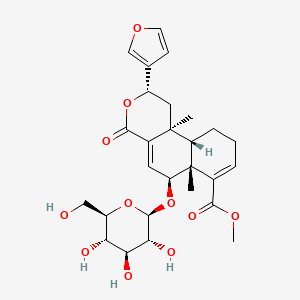
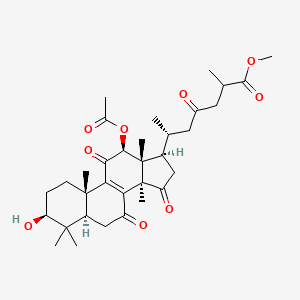
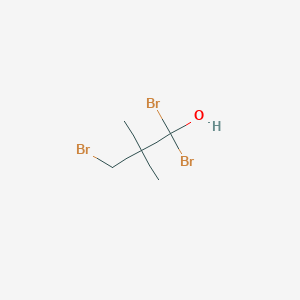
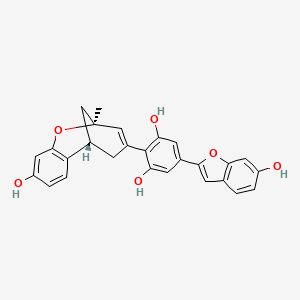
![5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1632416.png)

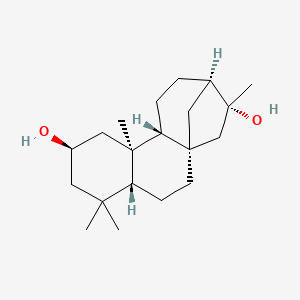

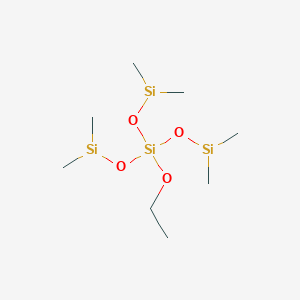
![2-Methylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1632433.png)
